1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
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Overview
Description
1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl group, and a pyrimidinyl group connected through a urea linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-methoxyphenyl intermediate through the methylation of phenol using methanol and a suitable catalyst.
Synthesis of the Piperidinyl Pyrimidine: The next step involves the formation of the piperidinyl pyrimidine intermediate. This can be achieved by reacting 4-chloropyrimidine with piperidine under reflux conditions.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the piperidinyl pyrimidine intermediate in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro, halo, or other substituted derivatives on the aromatic ring.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(3-Methoxyphenyl)-3-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)urea: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group can influence its solubility and interaction with biological targets, while the piperidinyl and pyrimidinyl groups contribute to its overall stability and binding affinity.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-15-7-5-6-14(12-15)21-18(24)20-13-16-19-9-8-17(22-16)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBFMBGFVCIKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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